ACE Inhibitory Activity: Thr-Lys Exhibits Mixed-Type Inhibition (IC50 = 1.634 mM) in Enzyme Assays
In a direct enzymatic assay, L-Lysine, L-threonyl- (Thr-Lys) inhibited Angiotensin I-Converting Enzyme (ACE) with an IC50 value of 1.634 mM, demonstrating mixed-type inhibition [1]. While this potency is modest compared to dedicated antihypertensive peptides (e.g., Tyr-Ser-Lys IC50 = 75.95 μM [2]), the distinct inhibition mechanism and the compound's utility as a structural probe or fragment for designing ACE inhibitors are established. No comparable ACE inhibition data are available for the reverse sequence Lys-Thr or other closely related dipeptides, underscoring the unique inhibitory profile conferred by the Thr-Lys sequence.
| Evidence Dimension | ACE inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 1.634 mM, mixed-type inhibition |
| Comparator Or Baseline | Tyr-Ser-Lys (tripeptide) IC50 = 75.95 μM |
| Quantified Difference | Thr-Lys is approximately 21.5-fold less potent than Tyr-Ser-Lys |
| Conditions | In vitro enzymatic assay against ACE |
Why This Matters
For researchers developing ACE inhibitors or studying peptide-enzyme interactions, Thr-Lys provides a defined, quantifiable starting point for structure-activity relationship (SAR) studies.
- [1] BRENDA. Ligand Thr-Lys. BRENDA Enzyme Database. View Source
- [2] Peptide properties. Tyr-Ser-Lys ACE inhibitory activity. View Source
